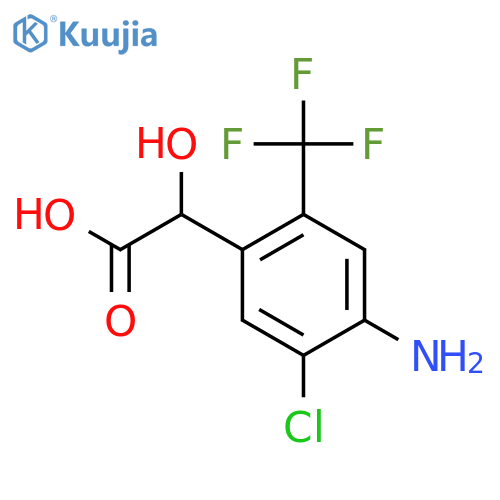Cas no 1805074-37-6 (4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid)

1805074-37-6 structure
商品名:4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
CAS番号:1805074-37-6
MF:C9H7ClF3NO3
メガワット:269.60499215126
CID:4942865
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid
-
- インチ: 1S/C9H7ClF3NO3/c10-5-1-3(7(15)8(16)17)4(2-6(5)14)9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
- InChIKey: JAIBBGYPTXCMET-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C(F)(F)F)=C(C=1)C(C(=O)O)O)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 83.6
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023648-250mg |
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid |
1805074-37-6 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015023648-1g |
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid |
1805074-37-6 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
| Alichem | A015023648-500mg |
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid |
1805074-37-6 | 97% | 500mg |
847.60 USD | 2021-06-18 |
4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1805074-37-6 (4-Amino-5-chloro-2-(trifluoromethyl)mandelic acid) 関連製品
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
